Cas no 86347-14-0 (Medetomidine)

Medetomidine is an orally active α 2 adrenoceptor( α 2-adrenoceptor) agonist (ki: 1.08 nm) Medetomidine has sedative and analgesic effects Medetomidine can activate the α Adrenergic receptors cause peripheral vasoconstriction
Medetomidine structure
Medetomidine structure
Medetomidine
86347-14-0
C13H16N2
200.279542922974
MFCD00864346
726878
68602

Medetomidine Properties

Names and Identifiers

    • 4-(1-(2,3-Dimethylphenyl)ethyl)-1H-imidazole
    • Medetomidine
    • 1H-Imidazole,5-[1-(2,3-dimethylphenyl)ethyl]-
    • 4-[1-(2,3-DIMETHYLPHENYL)ETHYL]-1H-IMIDAZOLE
    • (rac)-4-[1-(2,3-dimethylphenyl)ethyl]-3H-imidazole
    • DoMtor
    • Medetomidina
    • Medetomidina [spanish]
    • Medetomidine [inn:ban]
    • Medetomidinum
    • Medetomidinum [Latin]
    • (+-)-4-(alpha,2,3-trimethylbenzyl)imidazole
    • (RS)-4-(alpha,2,3-Trimethylbenzyl)imidazol
    • CUHVIMMYOGQXCV-UHFFFAOYSA-N
    • 1H-Imidazole, 4-[1-(2,3-dimethylphenyl)ethyl]-
    • AK115836
    • Dexmedetomidina
    • 1H-Imidazole, 4-(1-(2,3-dimethylphenyl)ethyl)-
    • 5-[1-(2,3-dimethylphenyl)e
    • 1H-Imidazole, 4-[1-(2,3-dimethylphenyl)ethyl]- (9CI)
    • 5-[1-(2,3-Dimethylphenyl)ethyl]-1H-imidazole (ACI)
    • (±)-Medetomidine
    • 4-[1-(2,3-Dimethylphenyl)ethyl]-1H-imidazole
    • dl-Medetomidine
    • Selektope
    • Slectope
    • BRD-A21607826-003-05-1
    • CHEBI:48552
    • AS-35172
    • L001361
    • IH-Imidazole, 4(1-(2,3-dimethylphenyl)ethyl)-
    • 5-[1-(2,3-dimethylphenyl)ethyl]-1H-imidazole
    • UNII-MR15E85MQM
    • NS00021377
    • (+/-)-4-(alpha,2,3-trimethylbenzyl)imidazole
    • Domitor (veterinary)
    • AB01566810_01
    • MEDETOMIDINE [MI]
    • AKOS037643760
    • MEDETOMIDINE [INN]
    • Medetomidinum (Latin)
    • C13H16N2
    • MEDETOMIDINE [GREEN BOOK]
    • BCP06913
    • HY-17034
    • DA-65314
    • SCHEMBL26432
    • (rs)-4-[1-(2,3-dimethylphenyl)ethyl]-3h-imidazole
    • EN300-7382825
    • MFCD00880557
    • DTXSID6048258
    • DB-060542
    • 6918-06-5
    • MFCD24392996
    • SY114102
    • (+/-)-4-(.ALPHA.,2,3-TRIMETHYLBENZYL)IMIDAZOLE
    • 1H-IMIDAZOLE, 4-(1-(2,3-DIMETHYLPHENYL)ETHYL)-, (+/-)-
    • 86347-14-0
    • BRD-A66563878-003-01-8
    • DTXCID1028233
    • Medetomidine (INN)
    • BDBM50036913
    • Q427179
    • BCP12592
    • DB11428
    • L000223
    • BRD-A21607826-003-04-4
    • HMS3651H20
    • CHEMBL77921
    • SB17478
    • MR15E85MQM
    • MFCD00864346
    • SY116126
    • (S)-medetomidine; Dexmedetomidinum
    • D08165
    • BRD-A21607826-003-06-9
    • (+)-(S)-4-[1-(2,3-dimethylphenyl) ethyl]-1H -imidazole monohydrochloride
    • CS-0734
    • AKOS016010776
    • Domitor [veterinary] (TN)
    • +Expand
    • MFCD00864346
    • CUHVIMMYOGQXCV-UHFFFAOYSA-N
    • 1S/C13H16N2/c1-9-5-4-6-12(10(9)2)11(3)13-7-14-8-15-13/h4-8,11H,1-3H3,(H,14,15)
    • N1C=C(C(C)C2C(C)=C(C)C=CC=2)NC=1

Computed Properties

  • 200.13100
  • 1
  • 1
  • 2
  • 200.131
  • 15
  • 205
  • 0
  • 0
  • 1
  • 0
  • 0
  • 1
  • 3.1
  • 28.7

Experimental Properties

  • 3.17830
  • 28.68000
  • 1.569
  • 381.9°C at 760 mmHg
  • 151.5 - 152.5 deg C
  • 191.3°C
  • No data available
  • 1.053

Medetomidine Security Information

Medetomidine Customs Data

  • 2933290090
  • China Customs Code:

    2933290090

    Overview:

    2933290090. Other compounds with non fused imidazole ring in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933290090. other compounds containing an unfused imidazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

Medetomidine Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P00GS4S-5mg
Medetomidine
86347-14-0 99%(GC)
5mg
$78.00
A2B Chem LLC
AH82156-5mg
Medetomidine
86347-14-0 95%
5mg
$42.00 2024-04-19
Aaron
AR00GSD4-5mg
Medetomidine
86347-14-0 95%
5mg
$6.00
Chemenu
CM329523-100g
5-[1-(2,3-dimethylphenyl)ethyl]-1H-imidazole
86347-14-0 95%+
100g
$644
ChemScence
CS-0734-5mg
Medetomidine
86347-14-0 99.97%
5mg
$60.0 2021-09-02
DC Chemicals
DCAPI1580-100 mg
Medetomidine
86347-14-0 >99%
100mg
$200.0 2022-02-28
Enamine
EN300-7382825-0.05g
4-[1-(2,3-dimethylphenyl)ethyl]-1H-imidazole
86347-14-0
0.05g
$148.0
eNovation Chemicals LLC
D320137-1g
4-[1-(2,3-DiMethylphenyl)ethyl]-1H-iMidazole
86347-14-0 98%
1g
$250 2022-09-05
MedChemExpress
HY-17034-10mM*1mLinDMSO
Medetomidine
86347-14-0 99.85%
10mM*1mLinDMSO
¥660 2022-05-18
TRC
M245460-5mg
Medetomidine
86347-14-0
5mg
$75.00 2023-05-18

Medetomidine Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  8 h, 40 psi, rt
Reference
A novel and facile route for the synthesis of medetomidine as the α2-adrenoceptor agonist
Kaboudin, Babak; et al, Journal of the Iranian Chemical Society, 2017, 14(8), 1735-1739

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Titanium tetrachloride Solvents: Chloroform ;  30 min, cooled; 2 h, cooled
1.2 Solvents: Chloroform ;  cooled; 6 h, rt
1.3 Reagents: Water ;  rt
1.4 Reagents: Sodium hydroxide Solvents: Water ;  pH 3.5 - 4, rt; pH 12, rt
Reference
Synthesis and Enantiomeric Resolution of Medetomidine
Fakhraian, H.; et al, Organic Preparations and Procedures International, 2015, 47(2), 141-148

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Trifluoroacetic acid Solvents: Water ;  12 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Chloroform ,  Water ;  rt
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  8 h, 40 psi, rt
Reference
A novel and facile route for the synthesis of medetomidine as the α2-adrenoceptor agonist
Kaboudin, Babak; et al, Journal of the Iranian Chemical Society, 2017, 14(8), 1735-1739

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Trifluoroacetic acid ,  Triethylsilane Solvents: Dichloromethane ;  -10 °C; 4 h, -10 °C; -10 °C → rt; overnight, rt
1.2 Reagents: Hydrogen ,  Hydrochloric acid Catalysts: Palladium Solvents: Water ;  2 h, rt
1.3 Reagents: Sodium hydroxide Solvents: Water ;  neutralized, rt
Reference
Efficient Synthesis of (S)-4(5)-[1-(2,3-Dimethylphenyl)ethyl]imidazole Tartrate, the Potent α2 Adrenoceptor Agonist Dexmedetomidine
Cordi, Alex A.; et al, Synthetic Communications, 1996, 26(8), 1585-93

Medetomidine Raw materials

Medetomidine Preparation Products

Medetomidine Suppliers

WUXI HONOR SHINE CHEMICAL CO.,LTD
Audited Supplier Audited Supplier
(CAS:86347-14-0)
MAO GUANG YA
13665125081
overseas@honorshinechem.com
SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:86347-14-0)
TANG SI LEI
15026964105
2881489226@qq.com
Shanghai Acmec Biochemical Co.,Ltd
Audited Supplier Audited Supplier
(CAS:86347-14-0)
JI ZHI SHI JI
18117592386
3007522982@qq.com
Shanghai Aladdin Biochemical Technology Co., Ltd
Audited Supplier Audited Supplier
(CAS:86347-14-0)
A LA DING
anhua.mao@aladdin-e.com
SHANG HAI LI CHEN SHANG MAO Co., Ltd.
Audited Supplier Audited Supplier
(CAS:86347-14-0)
XU NV SHI
15221998634
1986399151@qq.com

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